molecular formula C13H14N2O2 B11877234 Butyl quinoxaline-6-carboxylate CAS No. 919536-02-0

Butyl quinoxaline-6-carboxylate

Cat. No.: B11877234
CAS No.: 919536-02-0
M. Wt: 230.26 g/mol
InChI Key: NSWANOLDUZHSFH-UHFFFAOYSA-N
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Description

Butyl quinoxaline-6-carboxylate is an ester derivative of quinoxaline, a heterocyclic compound containing two nitrogen atoms in its bicyclic aromatic structure.

Properties

CAS No.

919536-02-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

butyl quinoxaline-6-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-2-3-8-17-13(16)10-4-5-11-12(9-10)15-7-6-14-11/h4-7,9H,2-3,8H2,1H3

InChI Key

NSWANOLDUZHSFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=NC=CN=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl quinoxaline-6-carboxylate typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable, making it suitable for industrial applications.

Industrial Production Methods

Industrial production often employs transition-metal-free catalysis to ensure eco-friendly and cost-effective synthesis. Methods such as the use of phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) have been explored .

Chemical Reactions Analysis

Types of Reactions

Butyl quinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-1,4-dioxide derivatives.

    Reduction: Reduction reactions can yield different quinoxaline derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which have significant biological and industrial applications .

Scientific Research Applications

Antimicrobial Activity

Butyl quinoxaline-6-carboxylate has been investigated for its antimicrobial properties. Research indicates that quinoxaline derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for treating infections caused by these pathogens .

Anticancer Properties

Quinoxaline derivatives, including this compound, have demonstrated anticancer activity in several studies. For example, compounds derived from quinoxaline structures have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These studies suggest that certain modifications to the quinoxaline structure can enhance cytotoxicity, making them promising candidates for cancer therapeutics .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of quinoxaline derivatives have indicated their potential in treating neurodegenerative diseases. For instance, this compound has been linked to mechanisms that may protect neuronal cells from damage associated with conditions like Alzheimer's disease . This is further supported by the development of related compounds such as AMPHAKINE CX516®, which is being tested for cognitive disorders .

Antimicrobial Efficacy Study

A study conducted on a series of quinoxaline derivatives, including this compound, evaluated their antimicrobial activity against a panel of bacteria. The results indicated that specific substitutions on the quinoxaline ring significantly enhanced antibacterial activity compared to standard antibiotics .

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Anticancer Activity Assessment

Another study focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant inhibitory effects on cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-710
HCT1168

Mechanism of Action

The mechanism of action of butyl quinoxaline-6-carboxylate involves its interaction with various molecular targets. For instance, quinoxaline derivatives can inhibit enzymes like trypanothione reductase, which is crucial for the survival of certain parasites . This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death.

Comparison with Similar Compounds

Structural Analogues in the Quinoxaline Family

Ethyl Quinoxaline-6-Carboxylate (CAS 6924-72-7)
  • Structural Similarity : 0.81 (compared to butyl derivative) .
  • Key Differences : Shorter ethyl ester chain vs. butyl.
  • Implications :
    • Solubility : The ethyl derivative likely has higher water solubility due to reduced lipophilicity.
    • Synthesis : Ethyl esters typically require milder reaction conditions compared to bulkier butyl esters.
Methyl Quinoxaline-5-Carboxylate (CAS 6924-71-6)
  • Structural Similarity : 0.80 .
  • Key Differences: Methyl ester group and carboxylate position (5 vs. 6 on the quinoxaline ring).
  • Implications :
    • Electronic Effects : The 5-position may alter electron density distribution, affecting reactivity in substitution reactions.
    • Boiling Point : Methyl esters generally have lower boiling points than butyl analogues (e.g., methyl acetate: 57°C vs. butyl acetate: 126°C) .
Methyl-2,3-Di(4-Methoxyphenyl)Quinoxaline-6-Carboxylate (4d)
  • Data from :
    • Molecular Weight : 401 g/mol (MS-EI) .
    • NMR Signals : Distinct aromatic protons (δ 8.84–6.91 ppm) and methoxy groups (δ 3.85 ppm) .

Physicochemical Properties of Butyl Esters

Property Butyl Quinoxaline-6-Carboxylate* Butyl Acetate Butyl Carbitol Acetate
Boiling Point Estimated >200°C 126°C 246.7°C
Density ~1.1–1.3 g/cm³ (estimated) 0.8825 g/cm³ 0.979 g/cm³
Water Solubility Low (alkyl chain dominance) 0.6 g/100g (20°C) 6.5 g/100g (25°C)
Log Pow ~3.5–4.0 (estimated) 1.7 N/A

*Estimates based on structural analogs and trends.

  • Key Observations: The quinoxaline core increases polarity compared to non-aromatic esters (e.g., butyl acetate), but the butyl chain enhances lipophilicity. Butyl Carbitol Acetate’s higher boiling point (246.7°C) highlights the effect of ether groups, which are absent in the quinoxaline derivative .

Biological Activity

Butyl quinoxaline-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Quinoxaline Derivatives

Quinoxalines are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties. The structural modifications in quinoxaline derivatives can greatly influence their biological efficacy and pharmacokinetic profiles.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. The synthetic routes often utilize various reagents and catalysts to enhance yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that derivatives containing specific functional groups exhibit enhanced cytotoxicity. For instance, compounds with electron-donating groups at certain positions on the quinoxaline ring demonstrate improved activity against breast cancer cells (MCF-7) and liver cancer cells (Hep G2). The IC50 values indicate varying degrees of potency, with some derivatives showing IC50 values as low as 4.4 μM against HCT116 cells .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of butyl quinoxaline derivatives against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for pathogen survival .

Antiparasitic Activity

The antiparasitic efficacy of butyl quinoxaline derivatives has also been assessed, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Inhibitory effects were noted, with specific derivatives showing promising results in reducing parasite viability. The SAR analysis indicated that modifications at the 7-position significantly influence activity against trypomastigotes .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications impact biological activity:

  • Positioning of Functional Groups : The placement of electron-withdrawing or electron-donating groups on the quinoxaline ring affects both potency and selectivity.
  • Aliphatic Chain Length : Variations in the length and branching of aliphatic chains attached to the carboxylate group can enhance lipophilicity and bioavailability.
  • Substituent Effects : The introduction of specific substituents can modulate interactions with biological targets, leading to improved therapeutic profiles .

Case Studies

  • Anticancer Evaluation : A study evaluated several quinoxaline derivatives against MCF-7 and HCT116 cell lines, revealing that compounds with sulfonamide linkers exhibited superior activity compared to those with thiourea moieties. The most potent derivative showed an IC50 value of 3 nM, significantly outperforming standard treatments .
  • Antiparasitic Activity Against T. cruzi : In vitro tests demonstrated that butyl quinoxaline derivatives effectively inhibited trypomastigotes, with specific compounds showing IC50 values indicating potent antiparasitic action. These findings support further development for therapeutic use in treating Chagas disease .

Q & A

Q. How to ensure reproducibility in studies using this compound?

  • Methodological Answer :
  • Open Data Practices : Share raw spectra, chromatograms, and simulation input files via repositories like Zenodo.
  • Detailed Protocols : Adhere to reporting standards for synthetic procedures (e.g., molar ratios, catalyst purity) .

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